molecular formula C10H15N B14399331 3-Methyl-4-propylaniline CAS No. 87986-24-1

3-Methyl-4-propylaniline

Cat. No.: B14399331
CAS No.: 87986-24-1
M. Wt: 149.23 g/mol
InChI Key: MDHZXPXDZRWSEU-UHFFFAOYSA-N
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Description

3-Methyl-4-propylaniline is an organic compound with the molecular formula C10H15N. It is an aromatic amine, characterized by a benzene ring substituted with a methyl group at the third position and a propyl group at the fourth position, along with an amino group. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-4-propylaniline can be synthesized through several methods. One common approach involves the nitration of 3-methyl-4-propyltoluene, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts alkylation of aniline with 3-methyl-4-propylchlorobenzene. This reaction is catalyzed by aluminum chloride and carried out under controlled temperature conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-4-propylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-4-propylaniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3-Methyl-4-propylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-4-propylaniline is unique due to the presence of both methyl and propyl groups on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. This dual substitution pattern can enhance its solubility, stability, and binding properties compared to its simpler analogs .

Properties

CAS No.

87986-24-1

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3-methyl-4-propylaniline

InChI

InChI=1S/C10H15N/c1-3-4-9-5-6-10(11)7-8(9)2/h5-7H,3-4,11H2,1-2H3

InChI Key

MDHZXPXDZRWSEU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=C(C=C1)N)C

Origin of Product

United States

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